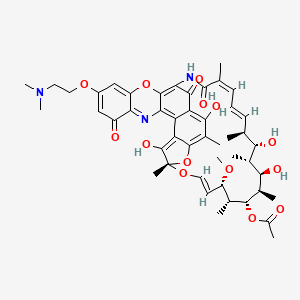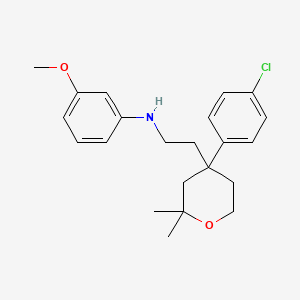
Icmt-IN-22
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Icmt-IN-22 is a chemical compound known for its role as an inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT). ICMT is an enzyme involved in the post-translational modification of proteins, particularly those containing a C-terminal CAAX motif. The inhibition of ICMT has been explored for its potential therapeutic applications, especially in cancer treatment .
Métodos De Preparación
The synthesis of Icmt-IN-22 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of methylated tetrahydropyranyl derivatives. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Análisis De Reacciones Químicas
Icmt-IN-22 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Icmt-IN-22 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of ICMT in various biochemical pathways.
Biology: Employed in research to understand the post-translational modifications of proteins and their effects on cellular functions.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in targeting Ras-related cancers.
Industry: Utilized in the development of new drugs and therapeutic agents targeting ICMT .
Mecanismo De Acción
Icmt-IN-22 exerts its effects by inhibiting the activity of isoprenylcysteine carboxyl methyltransferase. This inhibition disrupts the post-translational modification of proteins containing the CAAX motif, leading to mislocalization and dysfunction of these proteins. The molecular targets and pathways involved include the Ras signaling pathway, which is crucial for cell proliferation and survival. By inhibiting ICMT, this compound can induce cell-cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Icmt-IN-22 is compared with other ICMT inhibitors such as cysmethynil and indole-based inhibitors. While cysmethynil is known for its ability to cause K-Ras mislocalization, it has poor water solubility, making it less practical for clinical use. Indole-based inhibitors have shown promising anti-cancer activity but require further optimization for clinical applications. This compound stands out due to its potent inhibitory activity and potential for therapeutic applications .
Similar compounds include:
- Cysmethynil
- Indole-based ICMT inhibitors
- Other small-molecule ICMT inhibitors identified through high-throughput screening .
Propiedades
Fórmula molecular |
C22H28ClNO2 |
|---|---|
Peso molecular |
373.9 g/mol |
Nombre IUPAC |
N-[2-[4-(4-chlorophenyl)-2,2-dimethyloxan-4-yl]ethyl]-3-methoxyaniline |
InChI |
InChI=1S/C22H28ClNO2/c1-21(2)16-22(12-14-26-21,17-7-9-18(23)10-8-17)11-13-24-19-5-4-6-20(15-19)25-3/h4-10,15,24H,11-14,16H2,1-3H3 |
Clave InChI |
CKWOITIAHCGAAL-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CCO1)(CCNC2=CC(=CC=C2)OC)C3=CC=C(C=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


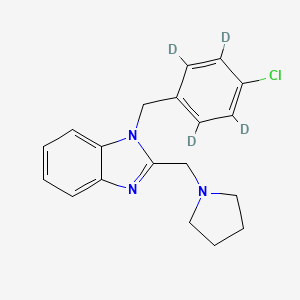
![6-[1-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]cyclohexyl]hexanoic acid](/img/structure/B12369557.png)
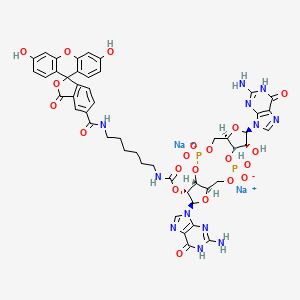
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate](/img/structure/B12369570.png)
![(1S,12S,14R)-9-methoxy-4-(trideuteriomethyl)-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrochloride](/img/structure/B12369571.png)

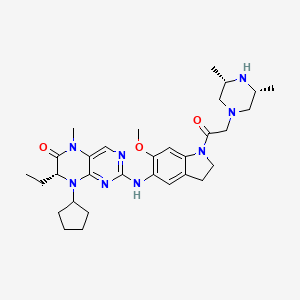
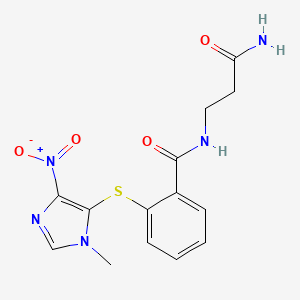
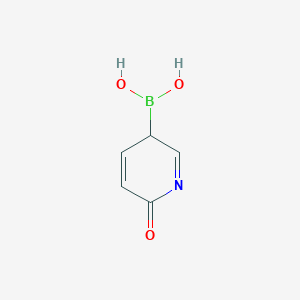
![Acetic acid;(6'-acetyloxy-2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate](/img/structure/B12369607.png)
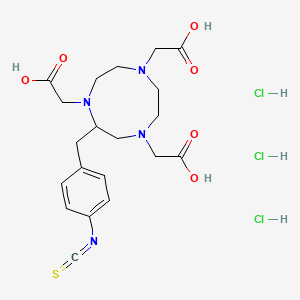
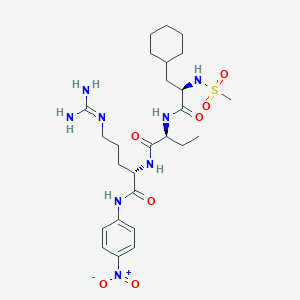
![(2S,4S,11bR)-9,10-bis[(3,5-dimethylphenyl)methoxy]-4-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B12369624.png)
